molecular formula C8H7NO B1625890 Cyanic acid, 4-methylphenyl ester CAS No. 1124-58-9

Cyanic acid, 4-methylphenyl ester

Cat. No.: B1625890
CAS No.: 1124-58-9
M. Wt: 133.15 g/mol
InChI Key: UGMKNMPRUHJNQK-UHFFFAOYSA-N
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Description

Cyanic acid, 4-methylphenyl ester, also known as 4-methylphenyl cyanoformate, is an organic compound with the molecular formula C8H7NO. It is a member of the cyanate ester family, which are known for their high-temperature stability and excellent mechanical properties. These compounds are widely used in various industrial applications, particularly in the aerospace and electronics industries due to their desirable performance characteristics .

Preparation Methods

The synthesis of cyanic acid, 4-methylphenyl ester typically involves the reaction of 4-methylphenol with cyanogen chloride in the presence of a base. This method is effective for producing aryl cyanates, which are known for their stability and high yield . The reaction conditions generally include a controlled temperature environment to prevent unwanted side reactions and ensure the purity of the product. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Cyanic acid, 4-methylphenyl ester undergoes several types of chemical reactions, including:

Scientific Research Applications

Cyanic acid, 4-methylphenyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyanic acid, 4-methylphenyl ester can be compared with other cyanate esters, such as:

Properties

IUPAC Name

(4-methylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMKNMPRUHJNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484677
Record name Cyanic acid, 4-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-58-9
Record name Cyanic acid, 4-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanic acid, 4-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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